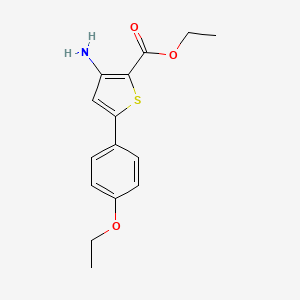![molecular formula C16H16FNOS2 B12123054 3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12123054.png)
3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a thioxo group, and is further modified with cyclohexyl and fluorophenyl groups. Its complex structure offers a range of chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
-
Formation of Thiazolidinone Core: : The initial step involves the reaction of a primary amine with carbon disulfide and an α-halo ketone to form the thiazolidinone core. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Introduction of Cyclohexyl Group: : The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiazolidinone intermediate.
-
Addition of Fluorophenyl Group: : The final step involves the condensation of the thiazolidinone derivative with a fluorobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
-
Substitution: : The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound is being investigated for its therapeutic properties. Its structural features enable it to inhibit specific enzymes and receptors, which could lead to the development of new treatments for diseases such as cancer and bacterial infections.
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The fluorophenyl group enhances its binding affinity to hydrophobic pockets in target proteins, while the cyclohexyl group provides steric stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclohexyl-5-[(3-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclohexyl-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one stands out due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
Propriétés
Formule moléculaire |
C16H16FNOS2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16FNOS2/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h4-6,9-10,13H,1-3,7-8H2/b14-10- |
Clé InChI |
OODBVTVMWJUDNM-UVTDQMKNSA-N |
SMILES isomérique |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)
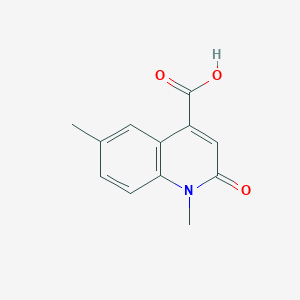
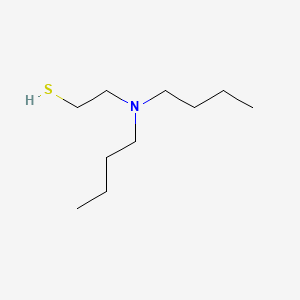
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)
![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)
![N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B12122997.png)
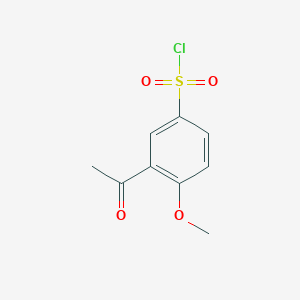
![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)
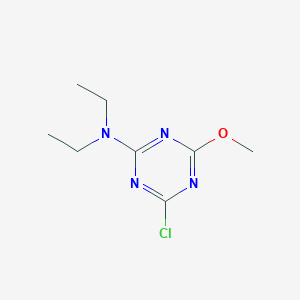
![5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-](/img/structure/B12123022.png)

